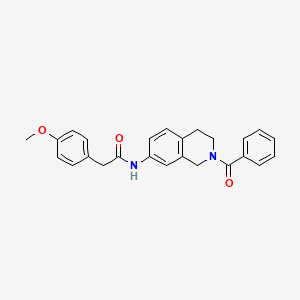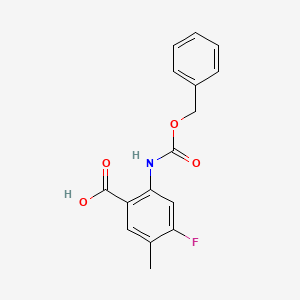![molecular formula C15H23N3O5S2 B2796975 4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine CAS No. 708245-51-6](/img/structure/B2796975.png)
4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-4-sulfonyl is a derivative of toluene and contains a sulfonyl functional group . It’s a white, malodorous solid widely used in organic synthesis . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
Toluene-4-sulfonyl chloride, a derivative of toluene-4-sulfonyl, can be synthesized via the chlorosulfonation of toluene, using sulfuryl chloride . In organic synthesis, toluene-4-sulfonyl chloride is used to convert alcohols into the corresponding toluenesulfonate esters .Molecular Structure Analysis
The molecular structure of toluene-4-sulfonyl chloride, a derivative of toluene-4-sulfonyl, is CH₃C₆H₄SO₂Cl . It contains a sulfonyl chloride (−SO₂Cl) functional group .Chemical Reactions Analysis
In organic synthesis, toluene-4-sulfonyl chloride is used to convert alcohols into the corresponding toluenesulfonate esters . It can also be used to prepare sulfonamides from amines .Physical And Chemical Properties Analysis
Toluene-4-sulfonyl chloride is a white, malodorous solid . It has a melting point of 65 to 69 °C and a boiling point of 134 °C at 10 mmHg . It reacts with water .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Research on structurally similar compounds, such as 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, has provided insights into their crystallographic properties. For instance, the detailed investigation of the crystal structure of a novel 1-benzhydrylpiperazine derivative by X-ray crystallography revealed that the piperazine ring adopts a chair conformation, with the geometry around the sulfur atom forming a distorted tetrahedron (Naveen et al., 2009). Such structural elucidations are crucial for understanding the chemical behavior and potential applications of these compounds.
Synthesis and Chemical Behavior
The synthesis of derivatives, including those with piperazine and morpholine motifs, has been extensively studied. For example, the synthesis and characterization of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives for antiviral studies indicate the potential biomedical applications of these compounds (Selvakumar et al., 2018). Such research underscores the versatility of these compounds in drug development and other areas of chemical synthesis.
Medicinal Chemistry and Drug Development
Compounds containing piperazine and morpholine groups have shown promise in the development of new pharmaceuticals. For instance, the structure-activity relationship studies of pyridazinones as glucan synthase inhibitors have led to compounds with significant efficacy in models of Candida glabrata infection, highlighting the therapeutic potential of these structures (Ting et al., 2011). Research in this area continues to explore the diverse biological activities of these compounds, aiming to develop novel treatments for various diseases.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAJIFHVISDPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

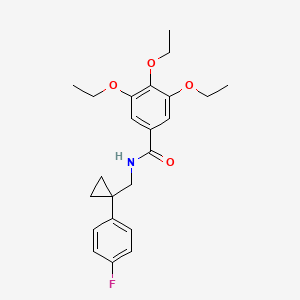


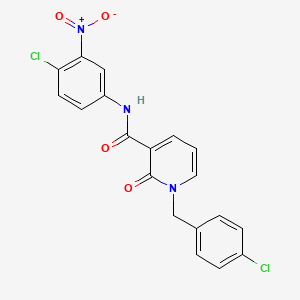
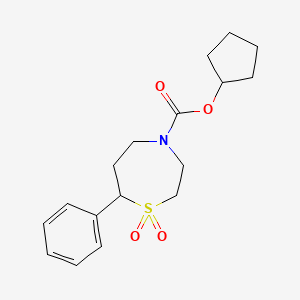
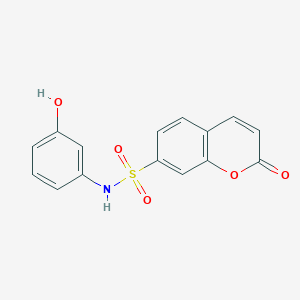

![8-(3,4-dimethoxyphenethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2796907.png)
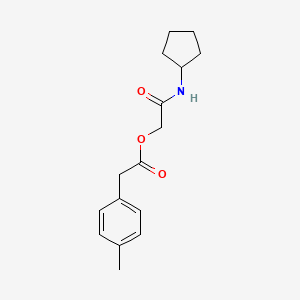
![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)
